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Abstract
This technical guide provides a comprehensive spectroscopic profile of (2-

Bromophenyl)methylmethylamine (CAS No: 698-19-1), a valuable building block in synthetic

and medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond a

simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental

principles and comparative analysis with structurally related molecules. The guide explains the

causal relationships between the molecule's structure and its spectral output, providing

researchers and drug development professionals with a robust framework for structural

verification and quality control. Detailed, field-proven protocols for data acquisition are included

to ensure reproducibility and accuracy.
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(2-Bromophenyl)methylmethylamine, with the molecular formula C₈H₁₀BrN and a molecular

weight of approximately 200.08 g/mol , possesses several key structural features that give rise

to a distinct spectroscopic fingerprint.[1] These include an ortho-substituted aromatic ring, a

benzylic methylene group, a secondary amine, and an N-methyl group. The presence of a

bromine atom introduces a characteristic isotopic pattern in mass spectrometry, which is a

crucial confirmation point. Understanding how each of these components contributes to the

overall spectra is fundamental to its unambiguous identification.

Caption: Molecular structure of (2-Bromophenyl)methylmethylamine with key atoms numbered

for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of the molecule. The ortho-bromo substituent desymmetrizes the aromatic ring,

leading to distinct signals for each aromatic proton and carbon.

Proton (¹H) NMR Analysis
The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic,

benzylic, amine, and N-methyl protons. Data from analogous compounds like N,N-dimethyl-1-

phenylmethanamine provide a solid baseline for predicting chemical shifts, with adjustments

made for the electronic effects of the bromine atom.[2]
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Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Integration Rationale

Aromatic (H3-

H6)
7.10 - 7.65

Complex

Multiplets
4H

The ortho-bromo

substituent

induces distinct

electronic

environments for

each aromatic

proton, resulting

in complex

splitting patterns

(e.g., dd, td).

Benzylic (H7) ~ 3.75 Singlet 2H

Protons are

adjacent to the

electron-

withdrawing

aromatic ring and

the nitrogen

atom. Expected

to be a singlet as

3-bond coupling

to the N-H proton

is often not

resolved.

Amine (H8)
1.5 - 2.5

(variable)
Broad Singlet 1H

The chemical

shift is highly

dependent on

solvent,

concentration,

and temperature.

Proton exchange

often leads to a

broad signal.
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N-Methyl (H9) ~ 2.40 Singlet 3H

The methyl

group is attached

to the nitrogen

atom. Expected

to be a singlet as

2-bond coupling

to the N-H proton

is typically not

observed.

Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum will display eight unique signals, corresponding to

the eight carbon atoms in the molecule. The carbon directly attached to the bromine will be

readily identifiable by its chemical shift.

Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C-Aromatic (C3-C6) 127.0 - 133.0
Four distinct signals for the

aromatic CH carbons.

C-Br (C2) ~ 122.5

The direct attachment to

bromine (heavy atom effect)

shifts this carbon upfield

relative to other substituted

carbons.

C-Aromatic (C1) ~ 139.0

The ipso-carbon attached to

the benzyl group, shifted

downfield.

Benzylic (C7) ~ 56.0

This carbon is deshielded by

the adjacent aromatic ring and

nitrogen atom.

N-Methyl (C9) ~ 35.8

A typical value for an N-methyl

group in this chemical

environment.[3]
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Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of (2-Bromophenyl)methylmethylamine in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 16.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for

¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the ¹H

spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the

CDCl₃ triplet (77.16 ppm).
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IR spectroscopy is a rapid and effective method for identifying the key functional groups within

the molecule. The spectrum provides direct evidence for the secondary amine, aromatic, and

alkyl moieties.

Functional Group Analysis
The expected vibrational frequencies are based on established group frequency correlations

for amines and aromatic compounds.[4]

Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Significance

N-H Stretch 3350 - 3310 Weak to Medium

Confirms the

presence of a

secondary amine

(R₂NH).[4]

C-H Aromatic Stretch 3100 - 3000 Medium

Indicates sp² C-H

bonds of the benzene

ring.

C-H Aliphatic Stretch 3000 - 2850 Medium

Indicates sp³ C-H

bonds of the

methylene and methyl

groups.

C=C Aromatic Stretch 1600 - 1450 Medium to Strong

Multiple bands

characteristic of the

benzene ring

skeleton.

C-N Aromatic Amine

Stretch
1335 - 1250 Strong

Characteristic stretch

for an aromatic-

aliphatic amine.[4]

C-Br Stretch 600 - 500 Medium to Strong

Found in the

fingerprint region,

indicative of the

carbon-bromine bond.

[5]
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Experimental Protocol: ATR-FTIR
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid

sample directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply the sample and ensure good contact with the crystal using the pressure clamp.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance. No further processing is usually required.

Mass Spectrometry (MS)
MS provides the molecular weight of the compound and crucial structural information based on

its fragmentation pattern. For (2-Bromophenyl)methylmethylamine, two features are of

paramount importance: the isotopic signature of bromine and the predictable fragmentation of

the amine side chain.

Molecular Ion and Bromine Isotopic Pattern
The molecule contains one nitrogen atom, so according to the Nitrogen Rule, its nominal

molecular weight is an odd number (199 for the ⁷⁹Br isotope). However, bromine has two major

isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).

This results in a characteristic molecular ion cluster with two peaks of almost equal intensity,

separated by 2 m/z units.

[M]⁺• Peak: m/z 200 (for C₈H₁₀⁷⁹BrN)
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[M+2]⁺• Peak: m/z 202 (for C₈H₁₀⁸¹BrN)

Observing this 1:1 doublet is definitive proof of the presence of a single bromine atom in the

molecule.

Fragmentation Analysis
The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the

cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable,

resonance-stabilized iminium cation.[6]

α-Cleavage Pathways Benzylic Cleavage

Molecular Ion
[C₈H₁₀BrN]⁺•
m/z 200/202

Fragment [C₇H₆Br]⁺
m/z 169/171

- •CH₂NHCH₃ (less likely)

Fragment [CH₂NHCH₃]⁺
m/z 44

- •C₇H₆Br

Fragment [C₇H₆Br]⁺
(Tropylium-type)

m/z 169/171

- •CH₂NHCH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (2-Bromophenyl)methylmethylamine in

mass spectrometry.

Dominant α-Cleavage: The most favorable cleavage is the loss of the largest radical. Here,

this involves the cleavage of the C7-C1 bond, losing the stable 2-bromobenzyl radical to

form the N-methylmethaniminium cation. This is predicted to be the base peak of the

spectrum.

Fragment: [CH₂=NHCH₃]⁺

m/z: 44
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Benzylic Cleavage: A secondary fragmentation pathway involves the loss of the aminomethyl

radical to form a bromotropylium or benzyl cation, which is also relatively stable.

Fragment: [C₇H₆Br]⁺

m/z: 169/171 (doublet due to Br)

Experimental Protocol: GC-MS
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

GC Parameters:

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5

min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 300.

Integrated Spectroscopic Workflow
Confirming the identity of (2-Bromophenyl)methylmethylamine requires a synergistic approach

where data from all three techniques are correlated. This self-validating system ensures the

highest degree of confidence in the final structural assignment.
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Data Acquisition

Data Analysis & Interpretation

Confirmation

Sample of
(2-Bromophenyl)methylmethylamine

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H: 4H aromatic, 2H benzyl,
1H amine, 3H methyl
¹³C: 8 unique carbons

N-H stretch (~3330 cm⁻¹)
C-N stretch (~1280 cm⁻¹)
C-Br stretch (~550 cm⁻¹)

M/M+2 at m/z 200/202
Base Peak at m/z 44

Unambiguous Structural
Confirmation

Confirms C-H Framework Confirms Functional Groups Confirms MW, Br presence,
and side chain

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic confirmation of (2-

Bromophenyl)methylmethylamine.

Conclusion
The spectroscopic characterization of (2-Bromophenyl)methylmethylamine is unambiguous

when utilizing a multi-technique approach. NMR spectroscopy elucidates the precise carbon-

hydrogen framework, highlighting the distinct environments created by the ortho-bromo

substituent. Infrared spectroscopy provides rapid confirmation of essential functional groups,

notably the secondary amine. Finally, mass spectrometry confirms the molecular weight, the

presence of a single bromine atom through its characteristic isotopic pattern, and the structure

of the N-methyl benzylamine side chain via predictable α-cleavage. This guide provides the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b3166261/docs?utm_src=pdf-body-img#an-in-depth-guide-to-the-spectroscopic-characterization-of-2-bromophenyl-methylmethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


foundational data and interpretive logic necessary for researchers to confidently verify the

structure and purity of this important chemical intermediate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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